molecular formula C15H23N3O2 B6749794 1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one

1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one

Cat. No.: B6749794
M. Wt: 277.36 g/mol
InChI Key: IMYYNHYUGRRULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one is a synthetic organic compound that belongs to the class of azepane derivatives. This compound is characterized by the presence of a pyrazine ring and an azepane ring, which are connected by a propanone linker. The methoxy and methyl groups on the azepane ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one typically involves the following steps:

  • Formation of the Azepane Ring: : The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol. The reaction conditions may include the use of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).

  • Introduction of the Methoxy and Methyl Groups: : The methoxy and methyl groups can be introduced through alkylation reactions. For example, the azepane ring can be treated with methyl iodide and sodium methoxide to introduce the methyl and methoxy groups, respectively.

  • Formation of the Pyrazine Ring: : The pyrazine ring can be synthesized through a condensation reaction involving a suitable precursor, such as a diamine or a diketone. The reaction conditions may include the use of a dehydrating agent, such as phosphorus oxychloride, and a solvent like acetonitrile.

  • Coupling of the Azepane and Pyrazine Rings: : The azepane and pyrazine rings can be coupled through a nucleophilic substitution reaction. For example, the azepane ring can be treated with a pyrazine derivative, such as 2-chloropyrazine, in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

The industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation may result in the formation of carboxylic acids or ketones.

  • Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction may result in the formation of alcohols or amines.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the methoxy group can be replaced with other functional groups using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halides (e.g., methyl iodide) in DMF, amines (e.g., aniline) in ethanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one has various scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various organic reactions.

  • Biology: : The compound can be used in studies involving enzyme inhibition or receptor binding. It may also be used as a probe to study biological pathways.

  • Medicine: : The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases. It may also be used in pharmacological studies to understand its effects on biological systems.

  • Industry: : The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one can be compared with other similar compounds, such as:

  • 1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylmethanone: : This compound has a similar structure but with a methanone linker instead of a propanone linker. It may have different chemical properties and reactivity.

  • 1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylbutan-1-one: : This compound has a butanone linker instead of a propanone linker. It may have different physical properties and biological activity.

  • 1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpentan-1-one: : This compound has a pentanone linker instead of a propanone linker. It may have different solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(20-2)6-3-10-18(11-7-15)14(19)5-4-13-12-16-8-9-17-13/h8-9,12H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYYNHYUGRRULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)C(=O)CCC2=NC=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.